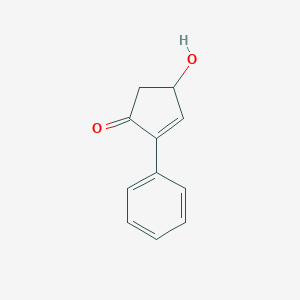
4-Hydroxy-2-phenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2 It is a derivative of cyclopentenone, featuring a hydroxyl group and a phenyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-phenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst, followed by cyclization and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: 4-Oxo-2-phenylcyclopent-2-en-1-one.
Reduction: 4-Hydroxy-2-phenylcyclopentanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-2-phenylcyclopent-2-en-1-one has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for studying biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
2-Phenylcyclopent-2-en-1-one: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds and interact with enzymes.
Uniqueness: 4-Hydroxy-2-phenylcyclopent-2-en-1-one is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
62486-26-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-hydroxy-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6,9,12H,7H2 |
InChI Key |
GSEZSEIIGWHTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















